N-(1,3-BENZODIOXOL-5-YL)-N'-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]UREA
Overview
Description
N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]UREA is a complex organic compound that features a benzodioxole ring and a pyrrolidinylcarbonyl group
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]UREA typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Pyrrolidinylcarbonyl Group: This step involves the reaction of the benzodioxole intermediate with pyrrolidine and a suitable carbonyl source.
Coupling Reaction: The final step involves coupling the benzodioxole-pyrrolidinylcarbonyl intermediate with a phenyl isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted benzodioxole or phenyl derivatives.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]UREA involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the pyrrolidinylcarbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]UREA: Unique due to its specific combination of functional groups.
N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(1-PIPERIDINYLCARBONYL)PHENYL]UREA: Similar but with a piperidine ring instead of pyrrolidine.
N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(1-MORPHOLINYLCARBONYL)PHENYL]UREA: Contains a morpholine ring.
Uniqueness
The uniqueness of N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]UREA lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18(22-9-1-2-10-22)13-3-5-14(6-4-13)20-19(24)21-15-7-8-16-17(11-15)26-12-25-16/h3-8,11H,1-2,9-10,12H2,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMKIFNEKZWPMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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